2,4-Dioxopentanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

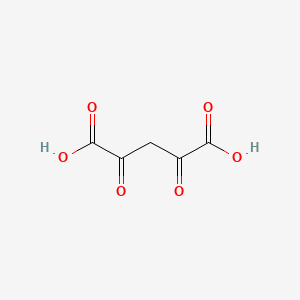

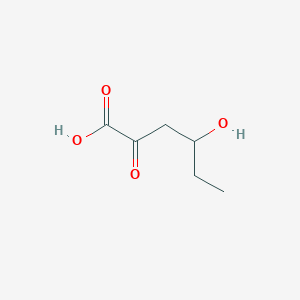

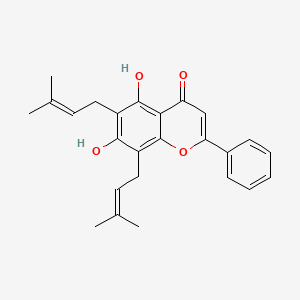

2,4-dioxopentanedioic acid is an oxodicarboxylic acid that is glutaric acid which is substituted by oxo groups at positions 2 and 4. It is an oxo dicarboxylic acid and a beta-diketone.

Scientific Research Applications

Toxicology and Mutagenicity Studies

2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively studied for its toxicology and mutagenicity. It's primarily used as a herbicide in agricultural and urban settings. Research has rapidly advanced in these areas, with a focus on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones. Key trends in this research include focusing on molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Removal from Water Sources

Efforts have been made to develop efficient technologies for removing 2,4-D from contaminated water sources. Despite these efforts, water contamination remains a significant problem. This review emphasizes the need for more efficient methods to achieve complete removal of 2,4-D from contaminated sites (EvyAliceAbigail et al., 2017).

Mode of Action as a Herbicide

2,4-D mimics natural auxin at the molecular level, causing abnormal growth, senescence, and death in dicots while not affecting monocots. Insights into its molecular action mode have been gained from studying auxin receptors, transport carriers, transcription factors, and phytohormone cross-talk (Song, 2014).

Phytoremediation

The use of bacterial endophytes in conjunction with plants like peas has shown potential in enhancing the phytoremediation of 2,4-D contaminated substrates. This approach can reduce levels of toxic herbicide residues in crop plants and contaminated soil (Germaine et al., 2006).

Impact on Human Health

Research has indicated a potential association between exposure to 2,4-D and an increased risk of non-Hodgkin lymphoma, particularly in high-exposure groups (Smith et al., 2017).

Agricultural Application

2,4-D has been used to investigate its effects on the vegetative growth, fruit anatomy, and seed setting of tomatoes. Different concentrations of 2,4-D have varying impacts on plant growth and development (Gelmesa, Abebie, & Desalegn, 2013).

Environmental Persistence

Studies have examined the persistence of 2,4-D in the environment, particularly in aquatic systems, and its effects on non-target organisms, including aquatic animals and plants. The research emphasizes the need for more studies on the fate and accumulation of 2,4-D in various ecosystems (Islam et al., 2017).

properties

CAS RN |

139602-06-5 |

|---|---|

Product Name |

2,4-Dioxopentanedioic acid |

Molecular Formula |

C5H4O6 |

Molecular Weight |

160.08 g/mol |

IUPAC Name |

2,4-dioxopentanedioic acid |

InChI |

InChI=1S/C5H4O6/c6-2(4(8)9)1-3(7)5(10)11/h1H2,(H,8,9)(H,10,11) |

InChI Key |

TVKBBTQJNQDZRU-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(=O)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(=O)C(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)